molecular formula C42H66O15 B1221558 Dianoside A

Dianoside A

Cat. No. B1221558
M. Wt: 811 g/mol
InChI Key: YYXPXYDYZRXSJH-BEVNDZSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dianoside A is a triterpenoid saponin.

Scientific Research Applications

Chemical Constituents and Biological Activities

Dianoside A, identified in the aerial parts of Dianthus elegans var. elegans, has been studied for its biological activities. Although dianosides M-N and other similar compounds showed no substantial cytotoxic activity against tested human cancer cell lines, they exhibited significant hemolysis in human erythrocyte cells and increased IL-1β concentration, highlighting their immunomodulatory properties (Mutlu et al., 2018).

Pharmacology, Toxicology, and Metabolism

Sennoside A, a natural dianthrone glycoside from medicinal plants, shows a range of pharmacological properties such as laxative, anti-obesity, hypoglycemic, and anti-inflammatory activities. However, its long-term use in large doses may have adverse effects, including the risk of colon cancer, thus limiting its clinical use. This highlights the need for further research to establish whether Sennoside A or its metabolites are responsible for these effects (Le et al., 2021).

Antimicrobial Activities

Sennoside A has been used in the biogenic fabrication of silver nanoparticles (Ag/sennoside A). These nanoparticles displayed notable antioxidant and antimicrobial properties against bacteria strains and yeast strains, demonstrating the potential of sennoside A in developing new antimicrobial agents (Al-Ghamdi et al., 2020).

Gastroprotective Activities

Sennoside A, along with sennoside B, has been found to possess gastroprotective activities. They increase prostaglandin E2 levels and inhibit H+/K+-ATPase, which are crucial for reducing gastric acid secretion. This indicates their potential in treating gastric diseases (Hwang & Jeong, 2015).

properties

Product Name

Dianoside A

Molecular Formula

C42H66O15

Molecular Weight

811 g/mol

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-37(2)13-15-42(36(53)57-34-32(50)30(48)28(46)23(19-44)55-34)16-14-39(4)20(21(42)17-37)7-8-24-38(3)11-10-26(41(6,35(51)52)25(38)9-12-40(24,39)5)56-33-31(49)29(47)27(45)22(18-43)54-33/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,38+,39+,40+,41-,42-/m0/s1

InChI Key

YYXPXYDYZRXSJH-BEVNDZSHSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C

Origin of Product

United States

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